N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide” is a chemical compound that belongs to the 1,3,4-thiadiazole class of compounds . This class of compounds is known for exhibiting a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Scientific Research Applications
Molecular Interaction Studies
One area of research involves investigating the molecular interactions of structurally similar compounds with biological receptors, such as the CB1 cannabinoid receptor. Studies using the AM1 molecular orbital method have identified distinct conformations of compounds, aiding in the development of pharmacophore models for receptor ligands. This research contributes to understanding the steric and electrostatic requirements for receptor binding, offering insights into antagonist activity mechanisms (Shim et al., 2002).
Synthesis and Biological Activity of Novel Compounds
Another significant application involves the synthesis of novel heterocyclic aryl monoazo organic compounds, including those with selenium, for dyeing polyester fibers. These compounds have been evaluated for their antioxidant, antitumor, and antimicrobial activities, showcasing the potential for developing sterile and/or biologically active fabrics used in various life applications (Khalifa et al., 2015).
Antiviral and Antimicrobial Activities
Research has also focused on the antiviral and antimicrobial potentials of thiadiazole sulfonamides, derived from compounds such as 4-chlorobenzoic acid. These studies have identified compounds with specific activity against tobacco mosaic virus, highlighting the therapeutic potential of thiadiazole derivatives in combating viral diseases (Chen et al., 2010).
Development of Antidepressant and Nootropic Agents
The synthesis and pharmacological evaluation of novel compounds for potential antidepressant and nootropic effects represent another research avenue. Compounds with specific structural modifications have demonstrated significant activity in models assessing antidepressant and cognitive enhancing effects, underscoring the relevance of this chemical scaffold in developing CNS active agents (Thomas et al., 2016).
Exploration of Anticancer and Antimicrobial Agents
Lastly, the synthesis and molecular docking studies of new compounds, such as 1,3-oxazole clubbed pyridyl-pyrazolines, have been conducted to explore their anticancer and antimicrobial properties. These studies offer promising insights into the development of pharmaceutical drugs capable of overcoming microbe resistance (Katariya et al., 2021).
Future Directions
The future directions for “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide” and similar compounds include further exploration of their biological activities and mechanisms of action . Ongoing studies are focused on exploring the mechanism by which these compounds inhibit cell growth .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS2/c1-22-13-10(6-4-8-17-13)12(21)18-15-20-19-14(23-15)9-5-2-3-7-11(9)16/h2-8H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCTXBJDXNVHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.